beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

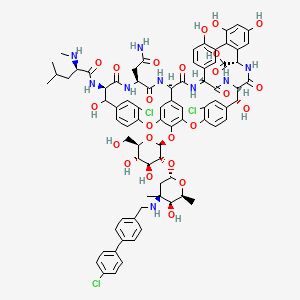

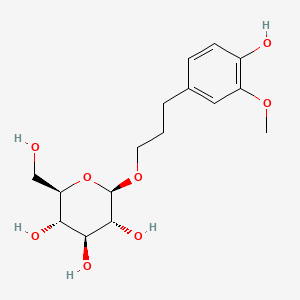

β-D-Glucopyranoside, 3-(4-hydroxy-3-méthoxyphényl)propyl-: est un composé glycoside connu pour ses diverses activités biologiques. C'est un dérivé des glycosides de phénylpropanoïdes, qui se trouvent couramment dans diverses plantes. Ce composé se caractérise par la présence d'une molécule de glucose (glucopyranoside) attachée à une fraction de phénylpropanoïde, spécifiquement 3-(4-hydroxy-3-méthoxyphényl)propyl.

Méthodes De Préparation

Voies synthétiques et conditions de réaction

La synthèse de β-D-Glucopyranoside, 3-(4-hydroxy-3-méthoxyphényl)propyl- implique généralement la glycosylation de la fraction de phénylpropanoïde. Une méthode courante est la réaction de Koenigs-Knorr, où un donneur de glycosyle (tel qu'un halogénure de glycosyle) réagit avec un alcool (la fraction de phénylpropanoïde) en présence d'un catalyseur comme le carbonate d'argent ou l'oxyde d'argent. Les conditions de réaction comprennent souvent des solvants anhydres et des températures contrôlées pour assurer des rendements élevés et une sélectivité.

Méthodes de production industrielle

La production industrielle de ce composé peut impliquer une glycosylation enzymatique, où des glycosyltransférases spécifiques catalysent le transfert du glucose d'une molécule donneuse (telle que l'UDP-glucose) vers l'accepteur de phénylpropanoïde. Cette méthode est avantageuse en raison de sa spécificité et de ses conditions de réaction douces, ce qui la rend appropriée pour une production à grande échelle.

Analyse Des Réactions Chimiques

Types de réactions

Oxydation: Le groupe hydroxyle phénolique dans le composé peut subir une oxydation pour former des quinones ou d'autres dérivés oxydés.

Réduction: Les groupes carbonyle dans la fraction de phénylpropanoïde peuvent être réduits en alcools.

Substitution: Les groupes hydroxyle dans la fraction de glucose peuvent participer à des réactions de substitution, telles que l'estérification ou l'éthérification.

Réactifs et conditions courants

Oxydation: Réactifs comme le permanganate de potassium ou le peroxyde d'hydrogène en conditions acides ou basiques.

Réduction: Réactifs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution: Chlorures d'acides ou halogénures d'alkyles en présence d'une base comme la pyridine ou la triéthylamine.

Principaux produits

Oxydation: Quinones ou dérivés hydroxylés.

Réduction: Alcools ou dérivés de phénylpropanoïdes réduits.

Substitution: Glucopyranosides estérifiés ou éthérifiés.

Applications de recherche scientifique

β-D-Glucopyranoside, 3-(4-hydroxy-3-méthoxyphényl)propyl-:

Chimie: Utilisé comme composé modèle dans les études de glycosylation et la synthèse de glycosides complexes.

Biologie: Étudié pour ses propriétés antioxydantes et anti-inflammatoires.

Médecine: Agent thérapeutique potentiel pour les maladies liées au stress oxydatif et à l'inflammation.

Industrie: Utilisé dans la formulation de produits naturels et de nutraceutiques.

Mécanisme d'action

Le composé exerce ses effets principalement par son activité antioxydante. Le groupe hydroxyle phénolique peut donner des atomes d'hydrogène pour neutraliser les radicaux libres, empêchant ainsi les dommages oxydatifs aux cellules et aux tissus. De plus, il peut moduler les voies de signalisation impliquées dans l'inflammation, telles que la voie NF-κB, en inhibant l'activation des cytokines pro-inflammatoires.

Applications De Recherche Scientifique

beta-D-Glucopyranoside, 3-(4-hydroxy-3-methoxyphenyl)propyl-:

Chemistry: Used as a model compound in glycosylation studies and synthesis of complex glycosides.

Biology: Investigated for its antioxidant and anti-inflammatory properties.

Medicine: Potential therapeutic agent for diseases related to oxidative stress and inflammation.

Industry: Utilized in the formulation of natural products and nutraceuticals.

Mécanisme D'action

The compound exerts its effects primarily through its antioxidant activity. The phenolic hydroxyl group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. Additionally, it may modulate signaling pathways involved in inflammation, such as the NF-κB pathway, by inhibiting the activation of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

β-D-Glucopyranoside, 3-(4-hydroxy-3-méthoxyphényl)propyl-: peut être comparé à d'autres glycosides de phénylpropanoïdes tels que:

Syringine: Structure similaire mais avec un motif de glycosylation différent.

Coniférine: Contient une fraction d'alcool coniférylique au lieu du groupe 3-(4-hydroxy-3-méthoxyphényl)propyl.

Salicine: Une structure plus simple avec une fraction d'alcool salicylique.

Le caractère unique de β-D-Glucopyranoside, 3-(4-hydroxy-3-méthoxyphényl)propyl- réside dans sa structure spécifique de phénylpropanoïde, qui confère des activités biologiques distinctes et des avantages thérapeutiques potentiels.

Propriétés

Numéro CAS |

64181-82-4 |

|---|---|

Formule moléculaire |

C16H24O8 |

Poids moléculaire |

344.36 g/mol |

Nom IUPAC |

(2R,3R,4S,5S,6R)-2-[3-(4-hydroxy-3-methoxyphenyl)propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C16H24O8/c1-22-11-7-9(4-5-10(11)18)3-2-6-23-16-15(21)14(20)13(19)12(8-17)24-16/h4-5,7,12-21H,2-3,6,8H2,1H3/t12-,13-,14+,15-,16-/m1/s1 |

Clé InChI |

SWDZHHGZCMGPOV-IBEHDNSVSA-N |

SMILES isomérique |

COC1=C(C=CC(=C1)CCCO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O |

SMILES canonique |

COC1=C(C=CC(=C1)CCCOC2C(C(C(C(O2)CO)O)O)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.